1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220037-72-8
VCID: VC3010468
InChI: InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H
SMILES: CN1CCN(CC1)C2CCCNC2.Cl.Cl
Molecular Formula: C10H23Cl2N3
Molecular Weight: 256.21 g/mol

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

CAS No.: 1220037-72-8

Cat. No.: VC3010468

Molecular Formula: C10H23Cl2N3

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride - 1220037-72-8

Specification

CAS No. 1220037-72-8
Molecular Formula C10H23Cl2N3
Molecular Weight 256.21 g/mol
IUPAC Name 1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride
Standard InChI InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H
Standard InChI Key GMRGYDBNTZNDPI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCCNC2.Cl.Cl
Canonical SMILES CN1CCN(CC1)C2CCCNC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride (CAS Number: 1220037-72-8) is a derivative of piperazine containing both piperazine and piperidine heterocyclic rings. The compound features a 3-piperidinyl group attached to a 1-methylpiperazine structure, with two hydrochloride salt formations stabilizing the molecule .

Physical and Chemical Properties

The compound exhibits distinct physiochemical properties that make it valuable for pharmaceutical research and synthesis applications. These properties are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₀H₂₃Cl₂N₃
Molecular Weight256.21600 g/mol
Exact Mass255.12700
Polar Surface Area (PSA)18.51000
LogP1.79440
HS Code2933599090

Table 1: Physiochemical properties of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

Structural Features

The structural arrangement of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is characterized by:

  • A piperazine ring with a methyl group attached to one nitrogen atom

  • A piperidine ring connected at the 3-position to the second nitrogen of the piperazine ring

  • Two hydrochloride salt formations neutralizing the basic nitrogen atoms

This structural configuration contributes to the compound's potential binding affinity with various receptors, particularly those in the central nervous system.

Biological Activity and Pharmacological Significance

Receptor Interactions

Piperazine derivatives containing piperidine moieties, like 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride, have demonstrated significant interactions with various neurotransmitter receptors. These interactions make them valuable for pharmaceutical research. Table 2 summarizes potential receptor interactions based on studies of structurally similar compounds:

Receptor TypeInteraction TypePotential Therapeutic Application
Histamine (H₃)AntagonismCognitive disorders, narcolepsy
Serotonin (5-HT)Varied (agonist/antagonist)Depression, anxiety disorders
DopamineAntagonismSchizophrenia, bipolar disorder
Sigma (σ)AntagonismPain management, neuroprotection

Table 2: Potential receptor interactions based on structurally similar compounds

Structure-Activity Relationship

The positioning of the piperidine ring at the 3-position (rather than the 4-position) in 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride likely influences its receptor binding profile. Research on similar compounds suggests that the 3-position substitution may affect:

  • The compound's conformational flexibility

  • Its hydrogen-bonding capabilities

  • The electronic distribution across the molecule

These factors collectively influence how the compound interacts with biological targets .

Comparative Analysis with Related Compounds

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride belongs to a broader family of piperazine derivatives with varying substitution patterns. Understanding the differences between these compounds provides valuable insights into structure-activity relationships.

Structural Variations

Table 3 compares 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride with structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride1220037-72-8C₁₀H₂₃Cl₂N₃Piperidine attached at 3-position
1-Methyl-4-(4-piperidinyl)piperazine dihydrochloride1219979-73-3C₁₀H₂₃Cl₂N₃Piperidine attached at 4-position
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride1220029-81-1C₁₁H₂₅Cl₂N₃Contains methylene bridge between rings
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride1621519-77-4C₁₀H₂₄Cl₃N₃Contains three HCl molecules

Table 3: Comparison of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride with related compounds

Protonation States and Their Significance

The dihydrochloride salt formation in 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride influences its pharmacological properties. Research on related compounds suggests that:

  • Protonation states significantly affect receptor binding affinities

  • The position of the protonated nitrogen atoms influences electrostatic interactions with binding sites

  • Salt formation impacts solubility and bioavailability

For instance, studies on similar compounds have shown that piperazine derivatives exist in varying protonation states at physiological pH, which directly impacts their pharmacological activity .

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride and similar compounds serve as valuable:

  • Building blocks for more complex drug candidates

  • Pharmacological tools for studying receptor functions

  • Lead compounds for drug discovery programs

Current Research Directions

Recent research involving piperazine-piperidine derivatives has focused on:

  • Development of multi-target drugs for complex neurological disorders

  • Design of selective receptor ligands with improved side effect profiles

  • Exploration of novel therapeutic applications beyond traditional CNS targets

For example, compounds with similar structural features have been investigated for potential applications in treating acute myeloid leukemia by targeting FLT3 tyrosine kinase inhibition .

Synthesis Challenges and Optimization

Synthetic Hurdles

The synthesis of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride presents several challenges:

  • Regioselectivity in forming the connection between the piperazine and piperidine rings

  • Control of stereochemistry around the piperidine ring

  • Purification to pharmaceutical-grade standards

Optimized Approaches

To address these challenges, researchers have explored several optimization strategies for similar compounds:

  • Use of alternative reducing agents like sodium dithionite instead of sodium borohydride or sodium triacetoxyborohydride

  • Modified reaction conditions to improve yield and purity

  • Alternative purification methods to enhance product quality

These approaches offer advantages including "simple operation process, low energy consumption and low production cost" .

Future Research Perspectives

The future research landscape for 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride may focus on:

  • Comprehensive receptor binding profiling

  • Investigation of its potential as a pharmacological tool

  • Development of more efficient and scalable synthesis methods

  • Exploration of its utility as a building block for novel pharmaceutical compounds

As research continues, this compound may prove valuable in addressing unmet medical needs, particularly in areas related to neurological and psychiatric disorders.

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